3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol

Natural Product Chemistry Phytochemistry Structure-Activity Relationship

This natural angular furanocoumarin features a unique 3'-angeloyl/4'-senecioyl diester pattern on a dihydrooroselol core, isolated from Angelica pubescens. Unlike generic analogs, this specific ester profile is critical—acetoxy or propyryloxy substitutions yield unpredictable bioactivity. Supplied at ≥98% purity, it is ideal as a reference standard for HPLC-MS/NMR authentication of Angelica species, for SAR pharmacophore mapping, and as a chemical probe for novel target discovery. Reliable quality for labs seeking first-in-class tools.

Molecular Formula C24H26O7
Molecular Weight 426.5 g/mol
Cat. No. B15593386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol
Molecular FormulaC24H26O7
Molecular Weight426.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H26O7/c1-7-14(4)23(27)30-21-19-16(10-8-15-9-11-17(25)29-20(15)19)28-22(21)24(5,6)31-18(26)12-13(2)3/h7-12,21-22H,1-6H3/b14-7+
InChIKeyXAQHSTCVGOTLHK-VGOFMYFVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol: A Unique Angular Furanocoumarin Natural Product for Specialized Life Science Research


3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol (CAS No. 1221686-60-7, molecular formula C24H26O7, molecular weight 426.5 g/mol) is a naturally occurring angular furanocoumarin. This compound is characterized by a furan ring angularly fused to a coumarin core, esterified at the 3' and 4' positions with angeloyl and senecioyl moieties, respectively . It is primarily isolated from the herbs of *Angelica pubescens* [1] and is available from specialized chemical suppliers with a purity of ≥98% [2]. It is intended exclusively for research purposes in life sciences and natural product chemistry .

Why 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol Cannot Be Replaced by a Generic Angular Furanocoumarin


The biological activity of angular furanocoumarins is exquisitely sensitive to the precise nature of the esterifying groups at the 3' and 4' positions. For example, a study on coumarins from *Angelica edulis* demonstrated that among six structurally related compounds, the specific substitution pattern of '3'-(2-methylbutyryloxy)-4'-angeloyloxy-2',3'-dihydrooroselol' was required for the most potent inhibition of tumor-promoter-induced phospholipid incorporation, while its closely related analogs with acetoxy or propyryloxy groups showed significantly lower activity [1]. Therefore, substituting 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol with a generic 'angular furanocoumarin' or a compound with a different ester profile—such as the more common 3'-acetoxy-4'-senecioyloxy or 3',4'-diangeloyloxy derivatives—will almost certainly lead to a different, and likely unpredictable, biological outcome. The unique combination of angeloyl and senecioyl esters is a critical determinant of its specific, albeit currently underexplored, biological profile .

Quantitative Differentiation of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol: Evidence for Scientific Selection


Structural Uniqueness and Pharmacophoric Differentiation

The target compound possesses a unique esterification pattern. A direct comparison with a close structural analog, Calipteryxin (3'R, 4'R)-3'-angeloyloxy-4'-senecioyloxy-3',4'-dihydroseselin, reveals a key differentiator: the target compound contains a 2',3'-dihydrooroselol core, whereas Calipteryxin contains a 3',4'-dihydroseselin core [1]. This fundamental difference in the core structure, combined with the specific angeloyl/senecioyl diester pattern, distinguishes it from other analogs like Edulisin III (3'-(2-methylbutyryloxy)-4'-angeloyloxy-2',3'-dihydrooroselol) [2] and the common 3'-angeloyloxy-4'-acetoxy-3',4'-dihydroseselin (Pd-Ia) [3].

Natural Product Chemistry Phytochemistry Structure-Activity Relationship

High Analytical Purity for Reliable and Reproducible Research

This compound is offered by specialized suppliers at a guaranteed purity of ≥98%, as determined by HPLC analysis [1]. This level of purity ensures that any observed biological or chemical effect can be attributed to the compound itself, minimizing the risk of artifacts from co-eluting impurities or degradation products, which is a common concern with less rigorously purified natural product isolates.

Analytical Chemistry Quality Control Reference Standard

Defined Botanical Origin: Isolated from *Angelica pubescens*

Unlike many analogs that are synthetic or isolated from various other plant species, this specific compound is isolated from the well-defined botanical source, the herbs of *Angelica pubescens* [1]. This provides crucial context for phytochemical and ethnopharmacological studies, ensuring traceability to a specific plant species with a known traditional medicinal background .

Phytochemistry Botanical Identification Natural Product Sourcing

Key Differentiator: A Foundation for Unexplored Biological Space

Unlike extensively studied coumarins such as Pd-Ia (a known calcium channel antagonist [1]) or the anti-tumor-promoting edulisins [2], the biological activities of 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol are largely undefined, with a literature review indicating very few published articles . While this presents a challenge, it also represents a unique and valuable opportunity. For researchers seeking novel biological targets or new chemical probes, this compound offers a distinct, uncharacterized chemotype for exploratory screening.

Drug Discovery Chemical Biology Natural Product Screening

Specific Applications for 3'-Angeloyloxy-4'-senecioyloxy-2',3'-dihydrooroselol Based on its Unique Properties


Use as a High-Purity Analytical Reference Standard for Plant Metabolomics

Given its defined botanical origin from *Angelica pubescens* [1] and guaranteed high purity (≥98%) [2], this compound is ideally suited as a certified reference material for the identification and quantification of this specific metabolite in *Angelica* species and related plant extracts using techniques like HPLC-MS or NMR. This is essential for quality control in traditional medicine research, chemotaxonomic studies, and investigations into the biosynthesis of angular furanocoumarins.

Structure-Activity Relationship (SAR) Studies in Coumarin Pharmacology

This compound's unique combination of a 2',3'-dihydrooroselol core and its specific angeloyl/senecioyl diester pattern distinguishes it from other known coumarins [1]. It serves as an essential tool in SAR studies aimed at elucidating the pharmacophore responsible for specific biological activities within the angular furanocoumarin class. By comparing its activity profile against analogs like Edulisin III or Calipteryxin, researchers can precisely map the structural features required for desired (or undesired) biological effects [2].

Target Identification and Chemical Biology Probe Development

The dearth of published bioactivity data for this compound [1] positions it as a prime candidate for novel target discovery campaigns. Researchers can use it as a chemical probe in phenotypic screens or affinity-based proteomics to identify its specific cellular targets. Since its biological profile is not predetermined by existing literature, any positive hit represents a novel finding, offering a clear path to generating new intellectual property and developing first-in-class chemical tools [2].

Comparative Phytochemical and Chemotaxonomic Investigations

Its isolation from *Angelica pubescens* [1] provides a specific chemotaxonomic marker. Researchers can use this compound to compare the secondary metabolite profiles of different *Angelica* species, subspecies, or plant parts, or to authenticate botanical materials. This application is central to studies in plant biology, natural product chemistry, and the quality control of herbal medicines, differentiating *A. pubescens* from other *Angelica* sources that may contain different coumarin derivatives.

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